molecular formula C15H16N4OS B12178567 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12178567
M. Wt: 300.4 g/mol
InChI Key: UZGNFSHRWKNYIZ-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a propanamide-linked 4-methylindole moiety.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-methylindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H16N4OS/c1-10-4-3-5-13-12(10)6-8-19(13)9-7-14(20)16-15-18-17-11(2)21-15/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)

InChI Key

UZGNFSHRWKNYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the indole and thiadiazole rings followed by their coupling. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be formed via cyclization reactions involving thiosemicarbazides and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the coupling of the indole and thiadiazole rings.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, thiadiazoline derivatives, and various substituted indole and thiadiazole compounds .

Scientific Research Applications

3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can modulate biological pathways. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • The indole-propanamide moiety in the target compound may enhance hydrophobic interactions compared to simpler sulfonamide or benzamide derivatives .
  • The Z-configuration of the thiadiazole-imine bond is shared with methazolamide metabolites (e.g., MSO), which are associated with redox cycling and toxicity .

Metabolic Stability and Pathways

Comparison with Methazolamide Metabolites

Methazolamide (MZA) undergoes cytochrome P450-mediated metabolism to form unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acid derivatives like MSO . In contrast, the target compound’s indole-propanamide linkage may alter its metabolic fate:

  • Stability : The 4-methylindole group could sterically hinder oxidation at the thiadiazole ring, reducing susceptibility to auto-oxidation compared to MZA derivatives .

Glucuronidation and Conjugation

Methazolamide derivatives like MGU (glucuronide conjugate) and MAC (acetylcysteine conjugate) are absent in the target compound’s structure, suggesting divergent detoxification pathways .

Pharmacological Activity

Enzyme Inhibition Potential

  • Dihydrofolate Reductase (DHFR): 1,3,4-Thiadiazole derivatives are known DHFR inhibitors . The indole moiety in the target compound may enhance binding affinity via π-π stacking with aromatic residues in DHFR’s active site.
  • Carbonic Anhydrase : Methazolamide analogs inhibit carbonic anhydrase, but the absence of a sulfonamide group in the target compound likely nullifies this activity .

Anti-Tumor Activity

Compounds like AL34 and AL106 (benzenesulfonamide-thiadiazole hybrids) show anti-glioblastoma activity . The target compound’s indole group—a common feature in kinase inhibitors—may broaden its therapeutic spectrum.

Structural Characterization

Tools like SHELXL and WinGX are critical for confirming the Z-configuration and crystal packing via single-crystal X-ray diffraction . Spectroscopic data (e.g., ¹H NMR, IR) would align with reported thiadiazole-indole hybrids, featuring peaks for C=O (1605–1679 cm⁻¹) and aromatic protons (δ 7.3–8.3 ppm) .

Biological Activity

The compound 3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a novel class of bioactive molecules. This article reviews its biological activities, focusing on anticancer properties, potential mechanisms of action, and structure-activity relationships (SAR) based on available research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes an indole moiety and a thiadiazole ring, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. The compound has shown promising results against several human cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound AA549 (Lung)4.27
Compound BMCF-7 (Breast)0.28
Compound CSK-MEL-2 (Skin)9.0
3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamideVariousTBDTBD

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and interference with cell cycle progression. For instance, docking studies have shown that certain thiadiazole compounds form hydrogen bonds with tubulin, which is crucial for their cytotoxic activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. The presence of specific substituents on the thiadiazole and indole rings significantly influences their potency:

  • Substituents on Indole Ring : Methyl and halogen groups enhance lipophilicity and may improve cellular uptake.
  • Thiadiazole Modifications : Variations in the substituents at positions 1 and 5 of the thiadiazole ring can dramatically alter anticancer activity.

Case Studies

Several case studies have investigated the effects of similar compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazoles were synthesized and tested against various cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Indole-Based Compounds : Research indicates that indole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The incorporation of a thiadiazole moiety may synergistically enhance this effect.

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